Carboxylic Acid vs. Carboxamide at Piperidine 4-Position: Potency-Efficacy Trade-Off in SMN2 Reporter Assay
In the 4-(4-bromophenyl)thiazol-2-yl-piperidine series, the carboxylic acid derivative (compound 6k) exhibits a 4-fold reduction in potency relative to the primary carboxamide (compound 2) but delivers a 2.1-fold increase in efficacy. This potency-efficacy trade-off is a class-level observation from the published SAR and is expected to translate to the 4-phenyl (des-bromo) series, positioning the target carboxylic acid as a lower-potency, higher-efficacy alternative to its carboxamide counterpart [1].
| Evidence Dimension | SMN2-luciferase reporter assay: AC₅₀ (potency) and ROI (efficacy, % maximum luciferase signal above basal) |
|---|---|
| Target Compound Data | No direct data for CAS 299922-24-0. Closest analog: 1-(4-(4-bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid (6k) — AC₅₀ = 4.87 µM, ROI = 554% |
| Comparator Or Baseline | 1-(4-(4-bromophenyl)thiazol-2-yl)piperidine-4-carboxamide (compound 2/hit) — AC₅₀ = 1.22 µM, ROI = 268%; ethyl ester 6j — AC₅₀ = 7.72 µM, ROI = 550% |
| Quantified Difference | Carboxylic acid 6k vs. carboxamide 2: potency ↓ 4.0-fold (1.22 → 4.87 µM); efficacy ↑ 2.1-fold (268% → 554% ROI). Ethyl ester 6j further reduced potency (6.3-fold vs. 2) with comparable high efficacy. |
| Conditions | Cell-based SMN2-luciferase reporter assay in HEK293 cells; compounds tested in quantitative high-throughput screening (qHTS) format; AC₅₀ defined as concentration for 50% of maximum luciferase signal; ROI defined as maximum percentage luciferase induction relative to DMSO basal levels |
Why This Matters
For discovery programs where maximizing SMN protein production (efficacy) is prioritized over absolute potency—such as in vivo proof-of-concept studies requiring a larger dynamic range—the carboxylic acid chemotype may be preferred over the carboxamide, provided the 4-fold potency penalty is tolerable in the target concentration range.
- [1] Xiao J, Marugan JJ, Zheng W, et al. Discovery, Synthesis, and Biological Evaluation of Novel SMN Protein Modulators. J Med Chem. 2011;54(18):6215-6233. Table 3: compound 2 (AC₅₀ = 1.22 µM, ROI = 268%), compound 6k (AC₅₀ = 4.87 µM, ROI = 554%), compound 6j (AC₅₀ = 7.72 µM, ROI = 550%). View Source
